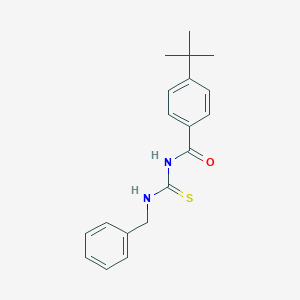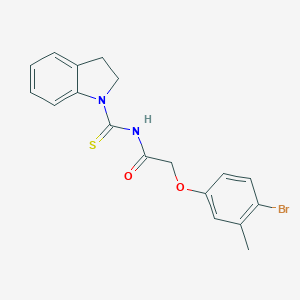![molecular formula C19H22N2O5S B321034 METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE](/img/structure/B321034.png)
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is a research compound with the molecular formula C19H22N2O5S and a molecular weight of 390.5 g/mol. This compound is primarily used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzylamine with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then reacted with aniline derivatives under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Applications De Recherche Scientifique
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is used in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action for METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The benzyl and anilino groups contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-aminobenzoate: This compound is used in organic synthesis and as a dye intermediate.
Benzoic acid, 4-amino-, methyl ester: Another similar compound used in the synthesis of guanidine alkaloids.
Uniqueness
METHYL 3-({4-[BENZYL(METHYL)SULFAMOYL]PHENYL}CARBAMOYL)PROPANOATE is unique due to its combination of a sulfonyl group with benzyl and anilino moieties, which provides distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Formule moléculaire |
C19H22N2O5S |
|---|---|
Poids moléculaire |
390.5 g/mol |
Nom IUPAC |
methyl 4-[4-[benzyl(methyl)sulfamoyl]anilino]-4-oxobutanoate |
InChI |
InChI=1S/C19H22N2O5S/c1-21(14-15-6-4-3-5-7-15)27(24,25)17-10-8-16(9-11-17)20-18(22)12-13-19(23)26-2/h3-11H,12-14H2,1-2H3,(H,20,22) |
Clé InChI |
ZVXDQQXILFYFIX-UHFFFAOYSA-N |
SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
SMILES canonique |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chlorophenoxy)-N-[(2-chlorophenyl)carbamothioyl]acetamide](/img/structure/B320951.png)
![2-({[(4-Bromo-2-methylphenoxy)acetyl]carbamothioyl}amino)benzamide](/img/structure/B320952.png)
![N-[4-(1-azepanylsulfonyl)phenyl]-N'-[(2-chlorophenoxy)acetyl]thiourea](/img/structure/B320953.png)
![N-[(4-acetylphenyl)carbamothioyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B320956.png)
![N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]-N'-[2-(1-cyclohexen-1-yl)ethyl]thiourea](/img/structure/B320957.png)
![N-[[4-(acetylsulfamoyl)phenyl]carbamothioyl]-3-bromo-4-methylbenzamide](/img/structure/B320959.png)
![N-(3-bromo-4-methylbenzoyl)-N'-[4-(piperidin-1-ylsulfonyl)phenyl]thiourea](/img/structure/B320962.png)


![4-tert-butyl-N-[(3,4-dichlorophenyl)carbamothioyl]benzamide](/img/structure/B320966.png)
![4-tert-butyl-N-[(4-phenoxyphenyl)carbamothioyl]benzamide](/img/structure/B320968.png)
![N-[(4-bromophenyl)carbamothioyl]-4-tert-butylbenzamide](/img/structure/B320970.png)

![N-({4-[benzyl(methyl)sulfamoyl]phenyl}carbamothioyl)-4-tert-butylbenzamide](/img/structure/B320974.png)
